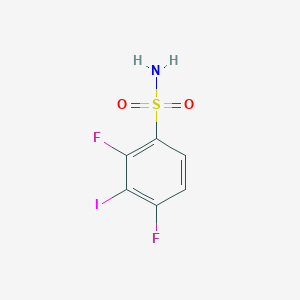
2,4-Difluoro-3-iodobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3F2INHSO2 It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, the hydrogen atom at position 3 is replaced by an iodine atom, and the hydrogen atom at position 1 is replaced by a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the iodination of 2,4-difluorobenzene to produce 2,4-difluoro-3-iodobenzene. This intermediate is then subjected to sulfonamidation to introduce the sulfonamide group at position 1. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,4-Difluoro-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .
科学的研究の応用
2,4-Difluoro-3-iodobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,4-Difluoro-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,4-Difluoroiodobenzene: Lacks the sulfonamide group, making it less versatile in biological applications.
2-Iodobenzene-1-sulfonamide: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
1,3-Difluoro-2-iodobenzene: Has a different substitution pattern, leading to different chemical and biological properties .
Uniqueness
2,4-Difluoro-3-iodobenzene-1-sulfonamide is unique due to its specific substitution pattern, which combines the electronic effects of fluorine and iodine with the functional versatility of the sulfonamide group. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H4F2INO2S |
|---|---|
分子量 |
319.07 g/mol |
IUPAC名 |
2,4-difluoro-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2INO2S/c7-3-1-2-4(13(10,11)12)5(8)6(3)9/h1-2H,(H2,10,11,12) |
InChIキー |
XGYJSDIISPVQJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)I)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



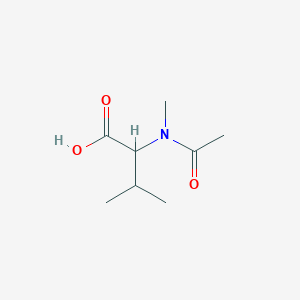
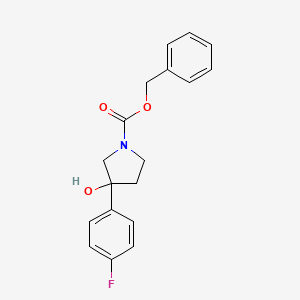

![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)
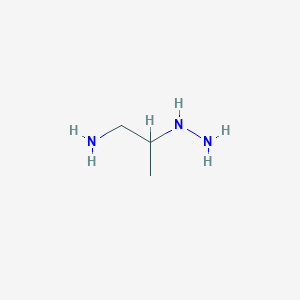
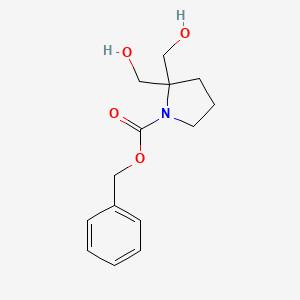
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
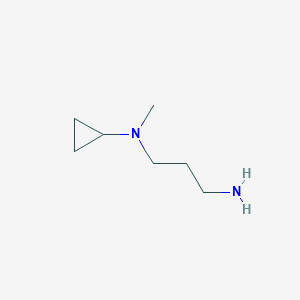
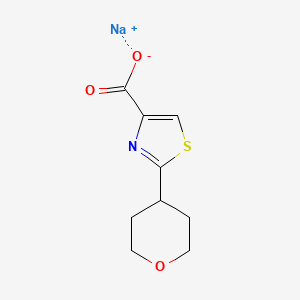
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
